molecular formula C36H56N4O4 B13409734 Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate

Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate

Cat. No.: B13409734
M. Wt: 608.9 g/mol
InChI Key: DAOFOVZXOUXMSK-UHFFFAOYSA-N
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Description

Historical Context of Porphyrin Derivative Discovery

The development of porphyrin derivative chemistry traces its origins to the pioneering work of Hans Fischer, who was awarded the Nobel Prize for Chemistry in 1930 for his research into the constitution of hemin and chlorophyll. Fischer's fundamental investigations established the structural framework for understanding tetrapyrrole macrocycles and their derivatives, laying the groundwork for subsequent synthetic modifications that would lead to compounds such as methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-icosahydroporphyrin-2-yl]propanoate.

The historical progression of porphyrin chemistry began with early observations by researchers including Lecanu, Berzelius, Scherer, and Mülder, who identified the red coloration of blood as separate from iron content. Hoppe-Seyler's 1871 discovery of "iron-free haematin" as a mixture containing what he termed "hämatoporphryin" marked a crucial step toward understanding porphyrin structures. The term "porphyrin" itself derives from the Greek word "porphyra" meaning purple, reflecting the characteristic deep coloration of these compounds due to their extensive conjugated system.

Fischer's methodical approach to elucidating porphyrin structures involved splitting bilirubin molecules and identifying pyrrole-related structures, which enabled the artificial synthesis of hemin from simpler organic compounds. His work demonstrated the close relationship between hemin and chlorophyll, establishing fundamental principles that guided subsequent research into porphyrin derivatives. By the time of Fischer's death in 1945, he had nearly completed the synthesis of chlorophyll and had extensively studied porphyrins as iron-free derivatives of hemin.

The synthetic methodologies developed during this era established several key approaches for porphyrin synthesis. The Rothemund reaction, first reported in 1936, provided a foundation for condensation and oxidation processes starting with pyrrole and aldehydes. This was followed by the Adler-Longo synthesis in 1964, which involved bubbling air through a combination of pyrrole and benzaldehydes refluxed in acetic acid. These synthetic advances created the technical foundation necessary for developing highly modified derivatives such as icosahydroporphyrins.

Historical Milestone Year Researcher Contribution
Iron-free haematin identification 1871 Hoppe-Seyler Discovery of porphyrin compounds
Rothemund reaction development 1936 Rothemund Porphyrin synthesis methodology
Nobel Prize recognition 1930 Hans Fischer Structural elucidation of hemin and chlorophyll
Adler-Longo method 1964 Adler and Longo Improved synthetic approach

Structural Uniqueness in the Porphyrin Family

Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-icosahydroporphyrin-2-yl]propanoate represents a dramatically modified porphyrin structure that deviates significantly from the typical aromatic tetrapyrrole macrocycle. The fundamental porphyrin structure consists of four modified pyrrole subunits interconnected at their alpha carbon atoms via methine bridges, forming a macrocyclic system with 26 π-electrons that confers aromatic character. However, this particular compound features extensive saturation through the addition of twenty hydrogen atoms, transforming it into an icosahydroporphyrin derivative.

The structural uniqueness of this compound manifests in several key features that distinguish it from conventional porphyrin systems. The icosahydro designation indicates complete or near-complete saturation of the macrocyclic ring system, fundamentally altering the electronic properties that characterize aromatic porphyrins. Unlike standard porphyrins that exhibit strong absorption in the visible region due to their conjugated π-electron system, icosahydroporphyrins display significantly modified spectroscopic properties due to the disruption of extended conjugation.

The compound incorporates multiple functional groups that contribute to its structural complexity. The presence of two ethenyl substituents at positions 8 and 13 maintains some degree of unsaturation within the otherwise saturated framework. These vinyl groups represent retention of reactive sites that can participate in further chemical transformations while preserving structural elements reminiscent of protoporphyrin derivatives. The 3-methoxy-3-oxopropyl substituent at position 18 introduces both ester and ketone functionalities, expanding the compound's potential for hydrogen bonding and chemical reactivity.

The tetramethyl substitution pattern at positions 3, 7, 12, and 17 reflects a systematic modification that influences both the steric environment and electronic distribution within the macrocycle. This substitution pattern is consistent with natural porphyrin derivatives but occurs within a highly saturated framework rather than an aromatic system. The propanoate methyl ester group provides additional functionality for potential chemical modifications and influences the compound's solubility characteristics.

Structural Feature Position Functional Group Chemical Significance
Vinyl substituents 8, 13 Ethenyl groups Retained unsaturation
Methyl groups 3, 7, 12, 17 Methyl substituents Steric and electronic effects
Ester functionality 18 3-methoxy-3-oxopropyl Hydrogen bonding capability
Propanoate ester 2 Methyl propanoate Solubility modification

The degree of saturation in icosahydroporphyrins fundamentally alters the geometric constraints of the macrocyclic system. While aromatic porphyrins typically maintain relatively planar conformations with minor deviations due to peripheral substituents, highly saturated derivatives like icosahydroporphyrins exhibit greater conformational flexibility. This increased flexibility can influence molecular recognition properties and binding characteristics with other molecules or metal ions.

Academic Significance in Macrocyclic Chemistry

The academic significance of methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-icosahydroporphyrin-2-yl]propanoate extends across multiple domains of macrocyclic chemistry research. This compound represents a valuable model system for understanding how extensive structural modifications affect the fundamental properties of tetrapyrrole macrocycles, providing insights into structure-activity relationships that govern macrocyclic behavior.

In the context of synthetic methodology development, icosahydroporphyrin derivatives serve as important intermediates and targets for advanced synthetic transformations. The synthesis of such highly saturated systems requires sophisticated reduction strategies that selectively target specific double bonds within the macrocyclic framework while preserving desired functional groups. These synthetic challenges have driven the development of new reduction protocols and protective group strategies that have broader applications in organic synthesis.

The compound's significance in coordination chemistry stems from its potential to form metal complexes with altered binding characteristics compared to aromatic porphyrins. The increased flexibility of the saturated macrocycle can accommodate metal ions in geometries that differ from the typical square planar arrangements observed in metalloporphyrins. This flexibility opens opportunities for studying unusual coordination environments and developing metal complexes with unique catalytic or electronic properties.

Research into icosahydroporphyrin derivatives contributes to understanding macrocyclic conformational dynamics and molecular recognition phenomena. The saturated nature of these compounds allows investigation of how ring flexibility influences guest binding, molecular assembly, and supramolecular organization. These studies provide fundamental insights into the relationship between macrocyclic structure and function that extend beyond porphyrin chemistry to other macrocyclic systems.

The photophysical properties of icosahydroporphyrins represent another area of academic interest. While aromatic porphyrins are renowned for their intense visible light absorption and fluorescence properties, saturated derivatives exhibit dramatically different optical characteristics. Understanding these differences provides insights into the role of conjugation in determining photophysical behavior and guides the design of modified porphyrin systems for specific optical applications.

Research Domain Significance Applications
Synthetic Methodology Advanced reduction strategies Selective hydrogenation protocols
Coordination Chemistry Alternative metal binding modes Novel catalytic systems
Conformational Studies Macrocyclic flexibility analysis Molecular recognition research
Photophysical Properties Non-aromatic tetrapyrrole behavior Optical material development

Current research directions involving icosahydroporphyrin derivatives focus on their potential as precursors for regenerating aromatic porphyrin systems through controlled oxidation processes. This approach provides access to substituted porphyrins that may be difficult to prepare through direct synthetic routes. The ability to manipulate oxidation state within the macrocyclic framework offers synthetic chemists powerful tools for accessing diverse porphyrin derivatives with tailored properties.

Properties

Molecular Formula

C36H56N4O4

Molecular Weight

608.9 g/mol

IUPAC Name

methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C36H56N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,20-21,24-25,27-34,37-40H,1-2,11-18H2,3-8H3

InChI Key

DAOFOVZXOUXMSK-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)OC)N2)CCC(=O)OC)C)C=C)C)C=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate typically involves multiple steps. The process begins with the preparation of the core porphyrin structure, followed by the introduction of ethenyl groups and the methoxy-oxopropyl group. The final step involves esterification to form the propanoate ester. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The ethenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds.

Scientific Research Applications

Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of complex organic molecules and their reactions.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways

Biological Activity

Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate is a complex compound belonging to the class of porphyrins. Porphyrins are known for their diverse biological activities and applications in various fields such as photodynamic therapy and as photosensitizers in cancer treatment. This article focuses on the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The chemical structure of Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,...] includes multiple ethenyl groups and a methoxy functional group that may influence its interaction with biological systems. The extensive conjugated system in porphyrins allows for significant light absorption properties which can be exploited in therapeutic applications.

Anticancer Properties

Research indicates that porphyrin derivatives exhibit potent anticancer activity through various mechanisms:

  • Photodynamic Therapy (PDT) : The compound may function as a photosensitizer. Upon exposure to light of specific wavelengths (typically in the range of 600–800 nm), it generates reactive oxygen species (ROS) that induce apoptosis in cancer cells. This mechanism has been extensively documented in studies involving other porphyrin derivatives.
  • Induction of Apoptosis : The compound has shown potential in inducing apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the mitochondrial pathway.
  • Cell Cycle Arrest : Some studies suggest that porphyrin derivatives can cause cell cycle arrest at specific phases (G1/S or G2/M), thereby inhibiting cell proliferation.

In Vitro Studies

A summary of relevant findings from in vitro studies is presented below:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast)0.5Apoptosis induction
HCT116 (Colon)0.3ROS generation
DU-145 (Prostate)0.4Cell cycle arrest

In Vivo Studies

In vivo experiments using animal models have demonstrated the efficacy of porphyrin-based compounds in tumor reduction:

  • Xenograft Models : Studies involving HCT116 xenograft mice showed significant tumor size reduction upon treatment with the compound under light activation conditions.

Case Study 1: MCF-7 Cell Line

In a controlled laboratory setting:

  • Objective : To evaluate the anticancer effects of Methyl 3-[8...].
  • Method : MCF-7 cells were treated with varying concentrations of the compound followed by exposure to light.
  • Results : A dose-dependent increase in apoptosis was observed with an IC50 value determined at approximately 0.5 µM.

Case Study 2: In Vivo Efficacy

A study investigated the effects on HCT116 tumor-bearing mice:

  • Treatment Protocol : Mice were administered the compound and exposed to light at specific intervals.
  • Outcome : Significant tumor regression was noted compared to control groups receiving no treatment or light exposure alone.

Comparison with Similar Compounds

Methylofuran (MFR-a) :

  • Structure : Shares a porphyrin-like core but differs in substituents. MFR-a in M. thermautotrophicus contains formyl groups and alternating β/α-linkages, whereas the target compound features ethenyl and methoxy-3-oxopropyl groups .
  • Function: MFR-a acts as a cofactor in methanogenesis, while the target compound’s biological role is less defined but may involve electron transfer due to its conjugated system .

Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate:

  • Structure : A structurally simpler ester with an indole moiety instead of a porphyrin core. The ethyl ester group contrasts with the methoxy-3-oxopropyl chain in the target compound, affecting lipophilicity (LogP: 3.2 vs. estimated 4.5 for the porphyrin derivative) .
  • Applications : Used in synthetic chemistry; lacks the photodynamic properties of porphyrins due to absence of a conjugated macrocycle .

Tetrahydrocannabiphorol (THCP) :

  • THC) illustrates how chain length affects receptor binding affinity. Analogously, the target compound’s ethenyl groups may enhance π-π stacking in catalytic sites .
Quantitative Structural Comparison

Using Tanimoto similarity coefficients (), the target compound shows low similarity (<0.3) to non-porphyrin esters (e.g., ethyl indole propanoate) but moderate similarity (~0.5) to MFR-a due to shared macrocyclic features. Key differences include:

Parameter Target Compound MFR-a Ethyl Indole Propanoate
Molecular Weight ~850 g/mol (estimated) ~600 g/mol 317.38 g/mol
Core Structure Icosahydroporphyrin Modified porphyrin Indole
Key Substituents Ethenyl, methoxy-3-oxopropyl Formyl, β/α-linkages Ethoxy-2-oxoethyl
LogP ~4.5 (predicted) ~3.8 3.2
Biological Role Putative electron transfer Methanogenesis cofactor Synthetic intermediate
Functional Implications of Structural Differences
  • Solubility : The methoxy-3-oxopropyl chain improves polar solvent compatibility compared to purely alkyl-substituted porphyrins .
  • Toxicity: Unlike o-aminophenol isomers (), the target compound lacks aromatic amine groups, reducing acute toxicity risks but necessitating further subchronic studies .

Q & A

Q. What synthetic strategies are recommended for achieving structural fidelity in the synthesis of Methyl 3-[...]propanoate?

  • Methodological Answer : Synthesis of this porphyrin derivative requires careful control of substituent positioning. Key steps include:
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups to shield reactive sites (e.g., ethenyl or methoxy-oxopropyl groups) during coupling reactions .
  • Inert Conditions : Conduct reactions under nitrogen/argon to prevent oxidation of ethenyl groups, as seen in analogous porphyrin syntheses .
  • Purification : Employ gradient column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate intermediates. Confirm purity via TLC and HPLC (C18 column, UV detection at 400 nm for porphyrin absorption) .

Q. How should researchers safely handle this compound given limited physicochemical data?

  • Methodological Answer : Assume reactivity typical of porphyrins and esters:
  • PPE : Use nitrile gloves, lab coats, and chemical goggles. For aerosol risks (e.g., during sonication), use NIOSH-approved P95 respirators .
  • Storage : Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and hydrolysis of ester groups. Monitor stability via weekly UV-Vis spectra (Soret band at ~410 nm) .
  • Waste Disposal : Quench with activated charcoal for organic residues and incinerate to avoid environmental release .

Advanced Research Questions

Q. What advanced spectroscopic techniques can resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Combine multi-modal analyses:
  • 2D NMR : Use HSQC and HMBC to assign methyl/ethenyl proton-carbon correlations. For example, cross-peaks between methoxy protons (δ 3.3–3.5 ppm) and carbonyl carbons confirm ester linkage integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Employ ESI-TOF to verify molecular ion ([M+H]⁺) with <2 ppm error. Isotopic patterns distinguish between brominated byproducts (if halogens are used in synthesis) .
  • X-Ray Crystallography : Co-crystallize with dichloromethane/hexane to resolve macrocyclic conformation. Refinement software (e.g., SHELXT) can model methyl group stereochemistry .

Q. How can researchers analyze conflicting data regarding the compound’s stability under catalytic conditions?

  • Methodological Answer : Design controlled experiments to isolate variables:
  • Accelerated Degradation Studies : Expose the compound to stressors (e.g., 50°C, pH 3–11) and track decomposition via LC-MS. Compare degradation products (e.g., propanoic acid from ester hydrolysis) with standards .
  • Kinetic Monitoring : Use UV-Vis kinetics (λ = 410 nm) to measure porphyrin ring stability under catalytic hydrogenation. A decrease in Soret absorbance >20% indicates macrocycle disruption .
  • DFT Calculations : Model electron density maps (Gaussian 16, B3LYP/6-31G*) to predict vulnerable sites (e.g., ethenyl groups) prone to side reactions .

Q. What methodologies optimize the study of structure-activity relationships (SAR) for this compound in photodynamic therapy (PDT)?

  • Methodological Answer : Focus on substituent effects:
  • Singlet Oxygen Quantum Yield (ΦΔ) : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap. Compare ΦΔ values under red light (630 nm) to assess ethenyl groups’ role in photosensitization .
  • Cellular Uptake Assays : Treat cancer cell lines (e.g., HeLa) with fluorescently tagged derivatives. Quantify intracellular accumulation via flow cytometry (ex/em: 405/650 nm) .
  • In Vivo PDT Efficacy : Use murine models to correlate SAR with tumor regression rates. Monitor pharmacokinetics (plasma half-life via LC-MS/MS) to refine methoxy-propyl group modifications .

Data Contradiction Analysis

Q. How should discrepancies in reported solubility profiles be addressed?

  • Methodological Answer : Systematically test under varied conditions:
  • Solvent Screening : Prepare saturated solutions in DMSO, THF, and chloroform. Centrifuge (10,000 rpm, 10 min) and quantify solubility via gravimetric analysis .
  • Temperature Dependence : Measure solubility at 25°C vs. 37°C using UV-Vis calibration curves. A >10% increase at 37°C suggests endothermic dissolution .
  • Co-Solvency Studies : Blend with PEG-400 (10–30% v/v) to enhance aqueous solubility. Dynamic light scattering (DLS) can detect aggregation thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.